2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
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Description
This compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyrimidine ring, a piperazine ring, and a pyrrolidine ring . It is related to a class of compounds used in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm³, a boiling point of 404.0±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 46.1±0.3 cm³ and a molar volume of 137.6±3.0 cm³ .Future Directions
The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly given the inhibitory activity exhibited by related compounds . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c25-18(24-3-1-2-4-24)14-21-5-7-22(8-6-21)16-13-17(20-15-19-16)23-9-11-26-12-10-23/h13,15H,1-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVJYNYTNIWAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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